1-(5-aminopyridin-2-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h1-7H,11H2 |
InChI Key |
KUBIMDNSMHZSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Precursor-Based Synthesis and Functionalization
The assembly of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one logically begins with the preparation and modification of its constituent heterocyclic precursors. Effective strategies rely on the selective functionalization of either the pyridin-2(1H)-one scaffold or the 5-aminopyridin-2-yl moiety to prepare them for subsequent coupling reactions.
Derivatization of Pyridin-2(1H)-one Scaffolds
The pyridin-2(1H)-one ring system is a versatile starting point. While it can exist in equilibrium with its tautomer, 2-hydroxypyridine, it predominantly reacts as a nucleophile on the nitrogen atom in N-arylation reactions. The primary synthetic challenge is to facilitate its coupling with an electrophilic pyridine (B92270) partner. The derivatization of the pyridin-2(1H)-one itself is less common than using it directly as a nucleophilic partner in C-N cross-coupling reactions. However, activating the scaffold can be achieved by converting the N-H group to a more reactive species. For instance, formation of the corresponding sodium or potassium salt with a strong base (e.g., NaH, K₂CO₃) enhances its nucleophilicity for subsequent reactions.
Recent synthetic programs have developed novel routes to substituted pyridin-2(1H)-one motifs, which can serve as versatile building blocks. beilstein-journals.org One such approach involves the hydrolysis of a 2-fluoro or 2-chloro substituent on a pyridine ring to yield the desired pyridin-2(1H)-one core. beilstein-journals.org This strategy allows for the introduction of various functionalities on the pyridinone ring prior to the key N-arylation step.
Functionalization of 5-Aminopyridin-2-yl Moieties
The 5-aminopyridin-2-yl fragment must be prepared as a suitable electrophile for coupling with the pyridin-2(1H)-one nucleophile. This typically involves introducing a good leaving group, such as a halogen, at the 2-position of the pyridine ring. A common and commercially available starting material is 2-bromo-5-aminopyridine or its precursor, 2-bromo-5-nitropyridine, where the nitro group can be reduced to an amine post-coupling. The amino group often requires protection (e.g., as an acetamide) to prevent interference with the coupling reaction chemistry. nih.gov
Alternatively, for coupling reactions where the aminopyridine fragment acts as the nucleophile (e.g., Suzuki or Negishi coupling), it must be converted into an organometallic reagent. This can be achieved by first halogenating the 2-position (e.g., 2-bromo-5-aminopyridine), protecting the amine, and then performing a metal-halogen exchange or borylation reaction to generate a pyridylzinc or pyridylboronic acid derivative, respectively. researchgate.netmdpi.com The synthesis of multisubstituted aminopyridines can also be achieved through rhodium-catalyzed coupling methods, providing access to a variety of functionalized precursors. nih.gov
Cross-Coupling Methodologies for Biaryl Linkage Formation
The formation of the N-C bond connecting the two pyridine rings is the central challenge in synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forging such biaryl and N-aryl linkages. researchgate.netnih.govmdpi.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Stille)
Palladium-catalyzed reactions are preeminent in C-C and C-N bond formation due to their high efficiency, functional group tolerance, and predictable reactivity. nih.govnumberanalytics.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. nih.govmdpi.com For the target molecule, this could involve reacting a 5-amino-2-pyridylboronic acid or ester with pyridin-2(1H)-one in a variation of the Buchwald-Hartwig amination, or more conventionally, coupling 2-halopyridine derivatives with arylboronic acids. nih.govmdpi.com The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, and requires a phosphine (B1218219) ligand and a base. nih.gov
Negishi Coupling: The Negishi reaction couples an organozinc compound with an organic halide. wikipedia.orgorgsyn.org This method is known for its high reactivity and tolerance of functional groups. numberanalytics.comwikipedia.org The synthesis could proceed by coupling a 5-amino-2-pyridylzinc halide with the N-H of pyridin-2(1H)-one, though this is less common. A more standard approach involves the coupling of an aryl halide with an organozinc reagent. researchgate.netorgsyn.org The catalysts are typically palladium or nickel complexes with phosphine ligands. wikipedia.org
Stille Coupling: This reaction utilizes an organotin compound (organostannane) to couple with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org Stille coupling is highly versatile due to the stability of organostannane reagents to air and moisture. libretexts.orgnumberanalytics.com The synthesis of the target molecule could involve reacting a 2-halo-5-aminopyridine derivative with an N-stannylpyridin-2(1H)-one. The reaction is catalyzed by palladium complexes, and additives like copper(I) salts can enhance reaction rates. organic-chemistry.orgnumberanalytics.com A key advantage is the wide scope of viable coupling partners. libretexts.org
| Reaction Type | Aryl Halide/Electrophile | Nucleophile/Organometallic | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-5-aminopyridine (protected) | Pyridin-2(1H)-one | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | Moderate to Good nih.gov |
| Negishi | 2-Bromopyridine derivative | Aryl Zinc Halide | Pd(PPh₃)₄ | - | THF | High wikipedia.orgorgsyn.org |
| Stille | Aryl Halide | Organostannane | Pd(PPh₃)₄ | - | Dioxane | Good to High wikipedia.orgnumberanalytics.com |
Other Transition Metal-Mediated Coupling Approaches
While palladium is the most common catalyst, other transition metals are also effective for C-N bond formation.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-N bonds, typically involving the coupling of an amine with an aryl halide in the presence of a stoichiometric amount of copper. Modern variations use catalytic amounts of copper, often with a ligand such as a diamine or an amino acid, under milder conditions. This approach is a viable alternative to palladium-catalyzed methods for the N-arylation of pyridin-2(1H)-one with a 2-halo-5-aminopyridine derivative.
Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium and can exhibit unique reactivity. wikipedia.org Nickel-catalyzed Stille couplings, for example, have been developed for C-N bond cleavage and formation, showcasing the potential for novel synthetic pathways. nih.gov These systems can be effective for coupling challenging substrates.
| Reaction Type | Metal Catalyst | Typical Ligand | Base | General Conditions |
|---|---|---|---|---|
| Ullmann Condensation | CuI or Cu₂O | 1,10-Phenanthroline or L-Proline | K₂CO₃ or Cs₂CO₃ | High temperature (100-200 °C) |
| Nickel-Catalyzed Coupling | Ni(COD)₂ or NiCl₂(dppp) | Imidazole or Phosphine Ligands | CsF or K₃PO₄ | Inert atmosphere, various solvents |
Cyclization and Condensation Pathways for Pyridinone Ring Formation
An alternative to coupling two pre-existing heterocyclic rings is to construct the pyridinone ring de novo from an acyclic precursor already attached to the 5-aminopyridin-2-yl moiety. This approach avoids the direct N-arylation step and instead relies on intramolecular cyclization. researchgate.net
These strategies often involve metal-catalyzed cycloaddition reactions or base-mediated condensation pathways. For instance, a [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by metals like cobalt or rhodium, can form a substituted pyridine ring in a highly convergent manner. acsgcipr.org Another approach is the intramolecular cyclization of β-enamino ketone amides, which can lead to pyridin-2(1H)-ones under basic conditions. researchgate.net A hypothetical route could involve reacting 2-amino-5-aminopyridine with a suitable 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular condensation and cyclization to form the pyridinone ring. Such ring-closing and ring-expansion cascade reactions offer powerful methods for building complex heterocyclic systems from simpler linear precursors. nih.govresearchgate.net
These pathways often provide access to polysubstituted pyridones that might be difficult to obtain through cross-coupling methods and are characterized by high atom economy. acsgcipr.orgnih.gov
Strategies for Constructing the 2(1H)-Pyridinone Ring System
The 2(1H)-pyridinone scaffold is a common motif in numerous biologically active molecules. Its synthesis has been extensively studied, leading to a variety of strategic approaches. These can be broadly categorized into two main types: the cyclization of acyclic precursors and the modification of pre-existing heterocyclic systems.
One prevalent method involves the condensation of acyclic compounds. This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the pyridinone ring. Common strategies include the reaction of 1,3-dicarbonyl compounds with amines or ammonia (B1221849) derivatives. For instance, multicomponent reactions involving β-ketoesters, aldehydes, and an ammonia source can efficiently generate highly substituted dihydropyridinones, which can then be oxidized to the corresponding 2(1H)-pyridinones.
Another powerful technique for constructing the 2(1H)-pyridinone ring is through pericyclic reactions, particularly 6π-electrocyclization. This method involves the thermal or photochemical cyclization of a 1,3,5-hexatriene (B1211904) system. For example, dienyl isocyanates, which can be generated in situ from dienyl carboxylic acids via a Curtius rearrangement, can undergo a 6π-electrocyclization to form the 2(1H)-pyridinone ring. nih.govnih.gov The efficiency of this cyclization can be influenced by the substitution pattern of the starting carboxylic acid. nih.gov
The modification of existing pyridine rings is another viable route. This can be achieved through the oxidation of pyridine derivatives. For example, the treatment of pyridine with oxidizing agents can lead to pyridine-N-oxides, which can then be rearranged under various conditions to yield 2(1H)-pyridinones.
Below is a table summarizing some of the key strategies for the synthesis of the 2(1H)-pyridinone ring system.
| Strategy | Precursors | Key Transformation | Advantages |
| Multicomponent Reaction | β-ketoesters, aldehydes, ammonia source | Condensation and cyclization | High efficiency, diversity of substituents |
| 6π-Electrocyclization | Dienyl carboxylic acids | Curtius rearrangement followed by electrocyclization | Stereospecific, access to complex structures |
| Pyridine Oxidation | Pyridine derivatives | Oxidation to N-oxide and rearrangement | Utilizes readily available starting materials |
Integration of Amino-Substituted Pyridine Precursors
The formation of the C-N bond between the 2(1H)-pyridinone nitrogen and the 5-amino-2-pyridinyl moiety is a critical step in the synthesis of the target molecule. This transformation falls under the category of N-arylation of amides or lactams. Two of the most powerful and widely used methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 2(1H)-pyridinone with a suitably functionalized 5-aminopyridine derivative, such as 2-halo-5-aminopyridine. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. nih.govgriffith.edu.au
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. The N-arylation of 2-pyridones using copper catalysis has been successfully demonstrated with aryl halides and even more reactive diaryliodonium salts at room temperature. organic-chemistry.orgresearchgate.netnih.gov This method could be applied by reacting a 2(1H)-pyridinone with a 2-halo-5-aminopyridine in the presence of a copper catalyst.
The table below outlines the key features of these two important coupling reactions.
| Reaction | Catalyst | Coupling Partners | Typical Conditions |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | 2(1H)-pyridinone and 2-halo-5-aminopyridine | Base, inert solvent, elevated temperature |
| Ullmann Condensation | Copper(I) or Copper(II) salts with ligands | 2(1H)-pyridinone and 2-halo-5-aminopyridine | Base, polar solvent, often high temperature (milder conditions with modern catalysts) |
Photochemical Synthesis and Related Transformative Reactions
Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds, often providing access to structures that are difficult to obtain through thermal reactions. Several photochemical strategies are relevant to the synthesis of the 2(1H)-pyridinone core and its derivatives.
One of the most well-known photochemical reactions of 2-pyridones is the [4+4] photocycloaddition . digitellinc.com Upon irradiation, two molecules of a 2-pyridone can undergo a cycloaddition reaction to form a cage-like dimer. nih.govnih.gov This reaction can also occur intramolecularly if two pyridone moieties are tethered together. acs.org While this reaction does not directly lead to the target molecule, it highlights the photochemical reactivity of the pyridone ring.
Photochemical 6π-electrocyclization is another powerful tool in heterocyclic synthesis. As mentioned earlier, this reaction can be used to construct the 2-pyridone ring itself. The photochemically induced disrotatory cyclization of a suitable acyclic precursor is a symmetry-allowed process that can lead to the formation of the pyridone ring under mild conditions. researchgate.net
The photochemistry of pyridine-N-oxides also provides a route to 2-pyridone derivatives. Irradiation of pyridine-N-oxides can lead to the formation of an unstable oxaziridine (B8769555) intermediate, which can then rearrange to form a 2-pyridone, among other products. rsc.orgscripps.edu This rearrangement can be influenced by the substituents on the pyridine ring and the reaction conditions. rsc.org Furthermore, visible light-induced photoredox catalysis can be used for the deoxygenation of pyridine N-oxides to pyridines or for their conversion to 2-hydroxymethylated pyridines. acs.org
These photochemical methods provide alternative synthetic routes that can offer advantages in terms of stereocontrol and access to unique molecular architectures.
| Photochemical Reaction | Substrate | Product Type | Key Feature |
| [4+4] Photocycloaddition | 2-Pyridones | Tricyclic dimers | Forms cage-like structures |
| 6π-Electrocyclization | Acyclic 1,3,5-hexatriene systems | 2(1H)-Pyridones | Ring-forming reaction |
| Pyridine-N-oxide Rearrangement | Pyridine-N-oxides | 2(1H)-Pyridones and other derivatives | Involves an oxaziridine intermediate |
Elucidating the Reactivity and Reaction Mechanisms of 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Intrinsic Reactivity of the Pyridinone Moiety
The pyridinone ring is a versatile chemical entity characterized by a unique electronic distribution that allows for a range of reactions. Its reactivity is largely defined by the presence of the carbonyl group and the endocyclic nitrogen atom, which influence its nucleophilic and electrophilic character.
Ambident Nucleophilicity of Pyridinone Anions (N- vs. O-attack)
Deprotonation of the pyridinone ring generates a pyridinone anion, which is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. nih.govresearchgate.net The regioselectivity of its reactions with electrophiles is a subject of considerable study, governed by both kinetic and thermodynamic factors.
Quantum chemical calculations have shown that while N-alkylation is thermodynamically favored, leading to the more stable product, O-alkylation is often intrinsically favored from a kinetic standpoint. nih.govrsc.org The outcome of the reaction (N- vs. O-attack) is highly dependent on the nature of the electrophile. Reactions with highly reactive electrophiles, which proceed under kinetic control, often yield a mixture of N- and O-substituted products. nih.govrsc.org Conversely, reactions with more stabilized electrophiles are typically reversible and yield the thermodynamically more stable N-substituted pyridones exclusively. nih.govrsc.org
Table 1: Factors Influencing Regioselectivity in Pyridinone Anion Alkylation
| Factor | Favors N-Attack (Thermodynamic Product) | Favors O-Attack (Kinetic Product) |
| Electrophile Reactivity | Stabilized, less reactive electrophiles | Highly reactive electrophiles |
| Control | Thermodynamic Control (reversible conditions) | Kinetic Control (irreversible conditions) |
| Product Stability | More stable product | Less stable product |
Electrophilic and Nucleophilic Attack on the Pyridinone Ring
The pyridinone ring exhibits a dual reactivity profile. Due to the electron-withdrawing effect of the electronegative nitrogen atom and the carbonyl group, the ring is generally deactivated towards electrophilic aromatic substitution, similar in reactivity to nitrobenzene. researchgate.netnih.gov When these reactions do occur, they proceed under vigorous conditions and substitution is directed to the 3- and 5-positions, which are comparatively more electron-rich. nih.gov
In stark contrast, the electron-deficient nature of the pyridinone ring makes it highly susceptible to nucleophilic attack. researchgate.net Nucleophilic substitution occurs preferentially at the 2- and 4-positions, which bear a partial positive charge. This reactivity is analogous to that of imines and carbonyls, where the nitrogen atom facilitates the stabilization of the negatively charged intermediate (Meisenheimer complex). researchgate.net
Reactivity of the Aminopyridine Moiety
The aminopyridine portion of the molecule also possesses a distinct reactivity profile, largely influenced by the presence of the exocyclic amino group.
Electronic Effects of the Amino Substituent on Reactivity
The amino group (–NH2) is a strong electron-donating group through resonance (a +M effect), which significantly influences the electron density and basicity of the pyridine (B92270) ring. researchgate.netscripps.edu This donation of electron density from the amino lone pair into the π-system of the pyridine ring increases the nucleophilicity of the ring itself and particularly of the ring nitrogen. scripps.edu This enhanced electron density makes the aminopyridine moiety more reactive towards electrophiles compared to unsubstituted pyridine. The position of the amino group is critical; in 2-aminopyridine and 4-aminopyridine, the resonance effect leads to an increase in electron density on the ring nitrogen, enhancing basicity. scripps.edu
Participation in Condensation and Cycloaddition Reactions
The nucleophilic character of the exocyclic amino group and the endocyclic pyridine nitrogen makes the aminopyridine moiety an active participant in various condensation and cycloaddition reactions. Aminopyridines are known to react with aldehydes, ketones, and other carbonyl compounds to form imines or participate in more complex cyclization cascades. mdpi.comwayne.edu For instance, 2-aminopyridine can undergo unexpected condensation reactions that resemble a Mannich-type process. wayne.edu
Furthermore, aminopyridines can engage in cycloaddition reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, where aminopyridines functionalized with an azide group react efficiently with alkynes to form triazole products. This reactivity highlights the versatility of the aminopyridine scaffold in constructing more complex molecular architectures.
Inter-Ring Reactivity and Tautomerism
The direct N-N linkage between the pyridinone and aminopyridine rings in 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one suggests a degree of electronic communication that could modulate the reactivity of each ring system. The electron-donating aminopyridine ring may influence the electron density of the pyridinone ring, potentially affecting its nucleophilic and electrophilic character.
Tautomerism is a key consideration for both heterocyclic components. The pyridinone moiety exists in a well-established equilibrium with its tautomeric form, 2-hydroxypyridine. While the pyridone form is generally favored, ab initio calculations show the two are very close in energy in the gas phase, with 2-pyridone being only slightly more stable (by about 0.3 kcal/mol).
Similarly, the aminopyridine moiety can exhibit tautomerism, existing in equilibrium with its pyridin-imine form. Computational studies on 2-aminopyridine derivatives show that the canonical amino form is significantly more stable than the imine tautomer. nih.gov The activation energy for the proton transfer from the exocyclic amino group to the ring nitrogen is calculated to be substantial, indicating the amino form is the predominant species under normal conditions. nih.gov
For the complete molecule, this compound, several tautomeric forms are theoretically possible, arising from proton shifts within each ring. However, based on studies of the individual components, it is highly probable that the structure exists predominantly as depicted, with the pyridinone in its keto form and the aminopyridine in its amino form. The precise energetic landscape and the influence of inter-ring electronic effects on this equilibrium would require specific computational and spectroscopic analysis of the target molecule.
Catalytic Transformations Involving the Compound
The presence of multiple nitrogen atoms and C-H bonds makes this compound a promising substrate for various catalytic transformations.
Direct C-H activation is a powerful tool for the efficient modification of heterocyclic scaffolds. For this compound, several C-H bonds are available for functionalization. The regioselectivity of such reactions would be dictated by a combination of factors including the intrinsic acidity of the C-H bonds and the directing effects of the compound's functional groups.
The pyridone carbonyl oxygen and the aminopyridine nitrogen can act as directing groups, guiding a metal catalyst to a specific C-H bond. Research on N-substituted-2-pyridones has shown that C-H functionalization can be directed to various positions:
C3-Position: Iron-catalyzed direct arylation of N-alkyl-2-pyridones with arylboronic acids has been reported to be selective for the C3 position. researchgate.net
C4-Position: Palladium/norbornene cooperative catalysis has been employed for the site-selective C-H arylation of 2-pyridones at the C4 position. acs.org
C5-Position: Palladium-catalyzed oxidative olefination of N-protected simple pyridones tends to occur at the 5-position. researchgate.net
For this compound, the N-substituent is an aminopyridine ring. This large group could sterically hinder functionalization at the C6 position of the pyridone ring. The amino group on the other ring is a strong activating group and could direct ortho C-H activation. Therefore, a complex regiochemical outcome is possible, and the choice of catalyst and directing group strategy would be crucial for achieving selectivity. For instance, the pyridone carbonyl could direct a palladium catalyst to the ortho C-H bond of the N-aryl (aminopyridine) substituent. acs.org
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for organic synthesis. The aminopyridine scaffold is a well-established ligand in iron catalysis. nsf.gov Iron complexes bearing aminopyridine ligands have been successfully used as catalysts for reactions such as atom transfer radical polymerization (ATRP). researchgate.net
Given this precedent, this compound could serve as a bidentate ligand for iron in catalytic applications. The nitrogen of the aminopyridine ring and the carbonyl oxygen of the pyridone ring could coordinate to an iron center, forming a stable chelate complex. Such an iron complex could then be active in various catalytic cycles, including:
Cross-coupling reactions: The compound could act as a ligand in iron-catalyzed C-C and C-N bond-forming reactions.
Redox reactions: Iron complexes are known to catalyze a wide range of oxidation and reduction reactions. The electronic properties of the ligand can be tuned to modulate the redox potential of the iron center.
Cycloadditions: Iron catalysts have been used for [2+2+2] cycloadditions to synthesize highly substituted 2-aminopyridines. acs.org The target compound could potentially act as a ligand in similar transformations.
The synthesis of such iron complexes would likely involve the reaction of this compound with an iron precursor like FeCl2. nih.gov The resulting complex's catalytic activity would depend on the coordination geometry and the electronic environment around the iron center, which is directly influenced by the ligand structure.
Advanced Spectroscopic and Crystallographic Characterization of 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Comprehensive Spectroscopic Fingerprinting
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR: A ¹H NMR spectrum of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on both the aminopyridine and pyridinone rings would appear in the downfield region (typically 6.0-8.5 ppm). The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms in the aromatic rings would have characteristic chemical shifts in the range of 100-160 ppm. The carbonyl carbon of the pyridinone ring would be expected to appear further downfield, typically in the range of 160-180 ppm.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY would reveal proton-proton couplings within the pyridine (B92270) and pyridinone rings, helping to assign the signals to specific positions. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| H-3' | δ₁ | Doublet | Aminopyridine ring |
| H-4' | δ₂ | Doublet of doublets | Aminopyridine ring |
| H-6' | δ₃ | Doublet | Aminopyridine ring |
| H-3 | δ₄ | Doublet of doublets | Pyridinone ring |
| H-4 | δ₅ | Doublet of doublets | Pyridinone ring |
| H-5 | δ₆ | Doublet of doublets | Pyridinone ring |
| H-6 | δ₇ | Doublet | Pyridinone ring |
| -NH₂ | δ₈ | Singlet (broad) | Amino group |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-2' | δ₉ | Aminopyridine ring |
| C-3' | δ₁₀ | Aminopyridine ring |
| C-4' | δ₁₁ | Aminopyridine ring |
| C-5' | δ₁₂ | Aminopyridine ring |
| C-6' | δ₁₃ | Aminopyridine ring |
| C-2 | δ₁₄ | Pyridinone ring (C=O) |
| C-3 | δ₁₅ | Pyridinone ring |
| C-4 | δ₁₆ | Pyridinone ring |
| C-5 | δ₁₇ | Pyridinone ring |
| C-6 | δ₁₈ | Pyridinone ring |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the pyridinone ring would likely appear as a strong band around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O and C=N bonds would also show characteristic Raman signals.
A summary of expected vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (medium) | Weak |
| Aromatic C-H Stretch | >3000 (weak to medium) | Strong |
| C=O Stretch (pyridinone) | 1650-1680 (strong) | Medium |
| Aromatic C=C/C=N Stretch | 1400-1600 (medium to strong) | Strong |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound. A prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected.
HRMS: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This would confirm the chemical formula of C₁₀H₉N₃O. The fragmentation pattern observed in the MS/MS spectrum would provide further structural information by showing how the molecule breaks apart.
| Mass Spectrometry Data | Expected Value |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 188.08 |
| Exact Mass (HRMS) | 187.0746 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation
Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between different electronic energy levels.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet and possibly the visible region due to the presence of conjugated π-systems in the pyridine and pyridinone rings. The π → π* and n → π* electronic transitions would be responsible for these absorptions. The exact position and intensity of the absorption maxima (λmax) would depend on the solvent.
Fluorescence Spectroscopy: The presence of extended conjugation and aromatic rings suggests that the compound may exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule could emit light at a longer wavelength. The fluorescence emission spectrum would provide information about the electronic properties of the excited state.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular conformation and intermolecular interactions of this compound in the solid state.
Intermolecular Interactions and Crystal Packing
The study of intermolecular interactions and crystal packing for this compound would be conducted using single-crystal X-ray diffraction. This technique would elucidate the three-dimensional arrangement of molecules in the solid state. The primary intermolecular forces anticipated to govern the crystal structure would include hydrogen bonding, given the presence of the amine (-NH2) group and the pyridinone ring. Specifically, the amine group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound (Note: This table is illustrative as no experimental data is currently available.)
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
|---|---|---|---|
| Hydrogen Bond | N-H···O | Data not available | Data not available |
| Hydrogen Bond | N-H···N | Data not available | Data not available |
Structure-Spectroscopy Correlations and Band Assignment
The spectroscopic characterization of this compound would involve techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. The correlation of the observed spectral features with the molecular structure would provide a detailed understanding of the compound's vibrational and electronic properties. Theoretical calculations, such as those based on density functional theory (DFT), would likely be employed to aid in the precise assignment of spectral bands.
Vibrational Spectroscopy (FTIR and Raman)
The FTIR and Raman spectra would reveal characteristic vibrational modes of the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amine group are expected in the region of 3300-3500 cm⁻¹. The C=O stretching of the pyridinone ring would likely appear as a strong band around 1650-1700 cm⁻¹. Vibrations associated with the pyridine rings, including C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region.
Table 2: Anticipated Vibrational Band Assignments for this compound (Note: This table is illustrative as no experimental data is currently available.)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300-3500 | N-H stretching (amine) |
| 3000-3100 | C-H stretching (aromatic) |
| 1650-1700 | C=O stretching (pyridinone) |
| 1400-1600 | C=C and C=N stretching (pyridine rings) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the protons on the pyridine rings would be indicative of their electronic environment. The protons of the amine group would likely appear as a broad signal. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This table is illustrative as no experimental data is currently available.)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-H | 6.5-8.5 |
Further research is required to obtain the experimental data necessary to fully characterize this compound and validate these predictions.
Theoretical and Computational Chemistry of 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are pivotal in elucidating the electronic characteristics of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one. These investigations offer a detailed picture of the molecule's stability, reactivity, and intermolecular interactions.
Table 5.1: Representative DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
| Total Energy (Hartree) | -685.12345 |
| Dipole Moment (Debye) | 4.5 |
| C-N (amino) Bond Length (Å) | 1.38 |
| C=O (pyridinone) Bond Length (Å) | 1.23 |
| N-N (inter-ring) Bond Length (Å) | 1.40 |
Note: The values in the table are representative and intended for illustrative purposes, based on typical DFT calculations for similar aromatic amine and pyridinone structures.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the aromatic system. Conversely, the LUMO is likely to be centered on the electron-deficient pyridinone ring, especially around the carbonyl group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. The electron-donating amino group tends to raise the HOMO energy level, while the electron-withdrawing pyridinone ring lowers the LUMO energy level, resulting in a relatively small HOMO-LUMO gap for this compound. This characteristic suggests its potential role in charge-transfer interactions. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, further confirms the polarization of the molecule, with higher electron density on the aminopyridine moiety.
Table 5.2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The values in the table are representative and intended for illustrative purposes, based on typical DFT calculations for similar aromatic amine and pyridinone structures.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. deeporigin.comlibretexts.org For this compound, the ESP map would typically show regions of negative potential (usually colored in shades of red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. Regions of positive potential (colored in blue) would be expected around the hydrogen atoms of the amino group. The ESP map helps in identifying sites susceptible to nucleophilic and electrophilic attack, which is crucial for understanding the molecule's reactivity in chemical reactions. numberanalytics.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving complex molecules like this compound.
To understand the pathway of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods allow for the location of these saddle points on the potential energy surface. ucsb.edu For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, a transition state search can be performed to determine the geometry and energy of the TS.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. IRC analysis provides a detailed view of the geometric changes that occur as the reaction progresses. jlu.edu.cn
Computational chemistry can predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for different possible reaction pathways, it is possible to determine which regioisomer or stereoisomer is more likely to be formed. For instance, in an electrophilic aromatic substitution reaction on the aminopyridine ring, calculations can predict whether the substitution will occur at the ortho or meta position relative to the amino group by comparing the energies of the respective transition states. The amino group is an activating, ortho-, para-directing group, which would favor substitution at positions ortho and para to it. The steric hindrance from the pyridinone substituent would also play a role in determining the final product distribution. Similarly, for reactions involving the creation of a new chiral center, computational models can predict the favored stereoisomer by analyzing the energies of the diastereomeric transition states.
Advanced Simulation Techniques
Advanced computational methods are indispensable for exploring the chemical space of complex molecules like this compound. Techniques such as Molecular Dynamics (MD) simulations and Quantitative Structure-Reactivity Relationships (QSRR) offer powerful tools to predict and understand molecular properties and interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis
A typical MD simulation protocol for conformational analysis would involve:
System Setup: The molecule is placed in a simulation box, often with a solvent (like water) to mimic physiological conditions.
Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to a target temperature and the pressure is adjusted to simulate standard conditions, allowing the solvent molecules to relax around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.
Analysis of the resulting trajectory would reveal the most stable and frequently occurring conformations, the energy barriers between them, and the dynamics of conformational changes. For instance, key dihedral angles, such as the one defining the twist between the pyridinone and aminopyridine rings, would be monitored. The distribution of these angles over the simulation time provides a statistical representation of the conformational preferences.
Table 1: Representative Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| C(2)-N(1)-C(2')-C(3') | Torsion between the pyridinone and aminopyridine rings | 30-60 and 300-330 |
| C(6)-N(1)-C(2')-N(amino) | Orientation of the amino group relative to the pyridinone ring | 0-20 and 160-180 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an MD simulation. Actual values would depend on the specific force field and simulation parameters used.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a compound's chemical structure with its reactivity. nih.gov These models are built by calculating a set of molecular descriptors and then using statistical methods to find a correlation with an experimentally determined reactivity parameter. While no specific QSRR studies on this compound are available, the methodology can be applied to predict various aspects of its chemical behavior, such as its chromatographic retention time or reaction rates. core.ac.uk
For a QSRR study, a set of structurally related compounds would be synthesized, and their reactivity would be measured. A wide range of molecular descriptors would then be calculated for each compound, falling into several categories:
Constitutional Descriptors: Molecular weight, number of atoms, rings, etc.
Topological Descriptors: Describing atomic connectivity.
Geometric Descriptors: Related to the 3D shape of the molecule.
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, partial charges).
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model. For example, a QSRR model for predicting the rate constant (log k) of a reaction might take the form:
log k = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Table 2: Example of Molecular Descriptors Used in QSRR Studies
| Descriptor Class | Example Descriptor | Description | Potential Influence on Reactivity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| Steric | Molar Refractivity | A measure of the volume occupied by an atom or group of atoms. | Can influence reaction rates through steric hindrance. |
| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects solubility and transport to a reaction site. |
Note: This table provides examples of descriptors that would be relevant for a QSRR study of this compound.
Such studies on related aminopyridine or bipyridyl systems have shown that electronic properties, such as the charge on the nitrogen atoms, and steric factors play a significant role in determining their reactivity and interaction with biological targets. nih.govnih.gov
Coordination Chemistry and Ligand Applications of 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Design Principles for Chelating and Bridging Ligands
The ability of a ligand to bind to a metal ion is governed by several factors, including the number and type of donor atoms, the flexibility of the ligand backbone, and the steric and electronic properties of its constituent parts. Ligands can be designed to bind to a single metal center in a chelating fashion or to link multiple metal centers as a bridging ligand.
Ligands are classified based on the number of donor atoms they use to bind to a central metal ion. Monodentate ligands bind through a single donor atom. Bidentate and polydentate ligands, however, possess two or more donor atoms and can bind to a metal ion at multiple sites simultaneously, forming a ring-like structure known as a chelate. This process, called chelation, generally results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands, an effect known as the chelate effect.
The structure of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one is predisposed to act as a bidentate chelating ligand. It can coordinate to a metal center through the carbonyl oxygen of the pyridinone ring and the nitrogen atom of the aminopyridine ring. Depending on the metal ion and reaction conditions, it could also potentially engage in more complex coordination, including acting as a bridging ligand between two metal centers. The close proximity of the pyridine (B92270) and amido functionalities can lead to unique chemical properties and stabilization of metal complexes. uni-bayreuth.de
The pyridinone moiety is a versatile functional group in ligand design. nih.gov Despite its small size, it offers multiple points for derivatization and possesses both hydrogen bond accepting and donating capabilities. nih.gov The carbonyl oxygen is a primary site for coordination to a metal ion. The pyridinone ring can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which help to stabilize the resulting crystal structures. nih.govmdpi.com
The aminopyridine moiety is also a well-established building block in coordination chemistry. nsf.govpvpcollegepatoda.org It offers two potential nitrogen donor atoms: the pyridine ring nitrogen and the exocyclic amino nitrogen. Typically, coordination occurs through the more basic pyridine nitrogen atom. researchgate.netresearchgate.netmdpi.com The amino group can influence the electronic properties of the pyridine ring and can also participate in hydrogen bonding, further stabilizing the complex. mdpi.com The aminopyridine scaffold has been widely used in the development of catalysts for various chemical transformations. nsf.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition metals, with their partially filled d-orbitals, form a vast number of coordination complexes with diverse geometries and applications. The aminopyridine and pyridinone motifs are known to form stable complexes with many transition metals.
Palladium (Pd) Complexes: Palladium complexes are of significant interest due to their extensive use in catalysis. rsc.orgacs.org Aminopyridine ligands react with palladium(II) salts like K₂PdCl₄ to form square-planar complexes. researchgate.net The coordination typically occurs through the pyridine nitrogen atom. researchgate.net These complexes are often used as precatalysts in cross-coupling reactions. rsc.orgacs.org
Iron (Fe) Complexes: The aminopyridine ligand framework is widely employed in iron-based catalysis. nsf.gov Iron(II) complexes with aminopyridine ligands have been synthesized by reacting the ligand with anhydrous iron(II) halides. mdpi.com These complexes can exist as high-spin iron(II) species and have shown catalytic activity in polymerization reactions, such as atom transfer radical polymerization (ATRP) of styrene. nsf.gov Hydroxypyridinone ligands are also known for their strong iron-chelating properties. nih.gov
Copper (Cu) Complexes: Copper(II) readily forms complexes with aminopyridine and pyridinone-based ligands. researchgate.netnih.gov The reaction of 2-amino-5-halopyridines with copper(II) halides yields coordination complexes where the ligand coordinates through the pyridine nitrogen atom. researchgate.net Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including square planar or square pyramidal, and can exist as mononuclear or polynuclear species. researchgate.netnih.govresearchgate.net
Nickel (Ni) Complexes: Nickel(II) complexes of aminopyridines have been synthesized and characterized, revealing a range of coordination modes, including four-coordinate mononuclear, five-coordinate mononuclear, and six-coordinate polymeric structures. rsc.orgresearchgate.net Pyridin-2-one also forms stable mononuclear and dinuclear complexes with nickel(II) chloride, coordinating through the carbonyl oxygen atom. mdpi.com When activated, these nickel complexes can serve as catalysts for ethylene polymerization. rsc.orgresearchgate.net
Table 1: Examples of Transition Metal Complexes with Related Aminopyridine and Pyridinone Ligands
| Metal | Ligand Type | Coordination Mode | Complex Geometry | Characterization Methods |
|---|---|---|---|---|
| Pd(II) | Imidazo[1,5-a]pyridine | Pincer-type | Distorted Square Planar | X-ray Diffraction, NMR rsc.orgacs.org |
| Fe(II) | Amino-pyridine | η¹-coordination (N-py) | Distorted Trigonal Pyramidal | X-ray Diffraction, Evans NMR nsf.govmdpi.com |
| Cu(II) | 2-amino-5-halopyridine | Monodentate (N-py) | Square Planar / Dimeric | X-ray Diffraction, Magnetic Susceptibility researchgate.net |
| Ni(II) | α-aminopyridines | Mononuclear / Dinuclear | Four- to Six-coordinate | X-ray Diffraction rsc.orgresearchgate.net |
| Ni(II) | Pyridin-2-one | Monodentate / Bridging (O) | Mononuclear / Dinuclear | X-ray Diffraction, Thermal Analysis mdpi.com |
This table is interactive. Click on the headers to sort the data.
While less studied than their transition metal counterparts, aminopyridine ligands also coordinate to main group elements. For instance, sterically bulky 2-aminopyridine ligands react with zinc bis(trimethylsilyl)amide to yield mononuclear, four-coordinate zinc bis(aminopyridinate) complexes. mdpi.com In these complexes, the aminopyridinate ligand coordinates in a κ²-chelating mode through both the pyridine and amido nitrogen atoms, forming a strained four-membered ring. mdpi.com Similarly, lead(II) has been shown to form coordination polymers with related pyridyl-hydrazone ligands, where coordination occurs through pyridine and imine nitrogen atoms as well as a carbonyl oxygen atom. researchgate.net
Catalytic Activity of Metal-Complexes of this compound
Metal complexes derived from aminopyridine and related N-donor ligands are widely explored as catalysts in organic synthesis. The electronic and steric properties of the ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst. acs.org
Palladium-Catalyzed Reactions: Palladium(II) complexes bearing pyridine-based ligands are efficient precatalysts for important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. rsc.orgacs.org The catalytic efficiency can be influenced by the basicity of the pyridine ligand. acs.org
Nickel-Catalyzed Polymerization: Nickel complexes supported by aminopyridine ligands, when activated with an appropriate co-catalyst like methylaluminoxane (MAO), are active catalysts for ethylene polymerization. rsc.orgresearchgate.net These catalysts can produce polyethylene with high branching. rsc.orgresearchgate.net
Iron-Catalyzed Polymerization: Iron complexes with aminopyridine ligands have demonstrated utility as catalysts for the atom transfer radical polymerization (ATRP) of monomers like styrene. nsf.gov The steric and electronic properties of the ligand, such as substitution on the amino carbon, can influence the catalytic activity. nsf.gov
Other Catalytic Applications: Transition metal complexes with related ligands have also been tested for other catalytic transformations. For example, some nickel-aminopyridine complexes show moderate to high activity for the catalytic removal of organic dyes from wastewater. ekb.eg Certain M(II) complexes have also been assessed for the catalytic oxidation of aniline to azobenzene. mdpi.com
Table 2: Catalytic Applications of Metal Complexes with Related Aminopyridine Ligands
| Metal Complex | Ligand Type | Catalytic Reaction | Key Findings |
|---|---|---|---|
| Palladium(II) | Imidazo[1,5-a]pyridine | Suzuki-Miyaura Coupling | High catalytic activity observed. rsc.org |
| Nickel(II) | α-aminopyridines | Ethylene Polymerization | Activity reaches 10⁵ g PE mol⁻¹ Ni h⁻¹. rsc.orgresearchgate.net |
| Iron(II) | Amino-pyridine | Styrene ATRP | Catalyzes polymerization at elevated temperatures. nsf.gov |
| Nickel(II) | 4-aminopyridine | Dye Removal | Near-complete removal of Orange G dye after 90 min. ekb.eg |
This table is interactive. Click on the headers to sort the data.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the coordination chemistry and ligand applications of the compound This compound in the requested areas of C-H functionalization, hydrofunctionalization, metal-ligand cooperativity, kinetic studies of metal-ligand exchange, or its use in supramolecular assemblies and coordination polymers.
General concepts related to the outline topics are well-documented for other pyridine-containing ligands:
C-H Functionalization: This is a widely studied area for various pyridine derivatives, where the nitrogen atom is often used to direct the functionalization to a specific C-H bond. nih.govresearchgate.net
Metal-Ligand Cooperativity: This concept, where both the metal center and the ligand participate in bond activation, has been explored with a range of ligand architectures, including those containing pyridine moieties. nih.govnih.gov
Kinetic Studies: Methodologies for studying the kinetics of metal-ligand exchange are established and have been applied to various coordination complexes, including those with simple pyridine ligands. nih.gov
Supramolecular Assembly and Coordination Polymers: A vast number of coordination polymers have been constructed using pyridyl-based linkers to create diverse one-, two-, and three-dimensional structures. nih.govresearchgate.net
While these fields are active areas of research, the specific findings and data for "this compound" are not present in the available literature. Therefore, it is not possible to fulfill the request to generate an article that focuses solely and strictly on this compound as instructed.
Applications in Materials Science and Polymer Chemistry Utilizing 1 5 Aminopyridin 2 Yl Pyridin 2 1h One
Monomer Design and Polymerization Strategies
The design of monomers is a critical step in the synthesis of polymers with desired properties. 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one offers several handles for polymerization, making it an attractive candidate for the creation of novel polymeric materials.
The presence of a primary amino group on the pyridine (B92270) ring allows for the straightforward incorporation of this compound into various polymer backbones through conventional polycondensation reactions. For instance, it can react with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The rigidity of the pyridyl and pyridinone rings would be expected to impart high thermal stability and mechanical strength to the resulting polymers.
The general reaction schemes for the incorporation of this monomer are presented below:
| Polymer Type | Co-monomer | Resulting Linkage |
| Polyamide | Diacyl Chloride | Amide |
| Polyimide | Dianhydride | Imide |
| Polyurea | Diisocyanate | Urea |
These polymers, containing pyridinone moieties as pendant groups or integrated into the main chain, can exhibit unique solubility characteristics and the potential for post-polymerization modification. The Lewis basicity of the pyridine nitrogen, however, can sometimes pose challenges in transition-metal-catalyzed polymerizations by coordinating to the metal center and inhibiting catalytic activity.
While direct ROMP of this compound is not typical, the principles of this powerful polymerization technique have been applied to pyridinone-containing monomers. Specifically, pyridinonorbornenes, which can be synthesized through a [4+2] cycloaddition between 2,3-pyridynes and cyclopentadiene, have been successfully polymerized via ROMP. nih.govresearchgate.netrsc.orgchemrxiv.orgchemrxiv.org This strategy allows for the synthesis of pyridine-containing polymers with controlled molecular weights and low dispersities. nih.govresearchgate.netchemrxiv.orgchemrxiv.org
The living nature of ROMP, when carefully controlled, allows for the creation of block copolymers, where blocks of polypyridinonorbornene can be combined with other polymer segments to create self-assembling materials. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The thermal properties of these polymers are noteworthy, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures (Td), making them suitable for high-temperature applications. nih.govresearchgate.netrsc.orgchemrxiv.org
Functional Materials Development
The incorporation of this compound into polymers paves the way for the development of a wide range of functional materials with tunable properties.
Polymers derived from this compound can be designed to have a range of desirable properties. The presence of the polar pyridinone group can enhance solubility in certain organic solvents and improve adhesion to various substrates. Furthermore, the ability of the pyridinone and pyridine nitrogen atoms to participate in hydrogen bonding can influence the polymer's morphology and mechanical properties. By carefully selecting co-monomers and controlling the polymer architecture, it is possible to fine-tune properties such as thermal stability, mechanical strength, and optical and electronic characteristics. Pyridine-containing polyurethanes, for example, have been shown to exhibit shape memory effects. rsc.org
The pyridine and pyridinone moieties in polymers derived from this compound are excellent ligands for a variety of metal ions. mdpi.comrsc.org This allows for the creation of metal-containing polymers with applications in catalysis and chemical sensing. africanscientistjournal.org The polymer backbone can serve as a scaffold to support and stabilize catalytic metal centers, potentially leading to catalysts with enhanced activity, selectivity, and recyclability. The coordination of metal ions can also lead to changes in the polymer's optical or electronic properties, forming the basis for chemosensors. The rich coordination chemistry of pyridine ligands has been extensively used to incorporate diverse metal ions into functional materials. nih.gov
| Metal Ion | Potential Application |
| Palladium (Pd) | Cross-coupling reactions |
| Ruthenium (Ru) | Metathesis, Hydrogenation |
| Copper (Cu) | Click chemistry, Oxidation |
| Zinc (Zn) | Lewis acid catalysis |
Self-Assembled and Supramolecular Materials
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The hydrogen bonding capabilities of the pyridinone unit, particularly the ureido-pyrimidinone motif, make it a powerful tool for directing the self-assembly of monomers into well-defined supramolecular polymers. nih.govresearchgate.nettue.nl These materials are held together by reversible bonds, which can impart them with interesting properties such as self-healing and responsiveness to external stimuli like pH. nih.govresearchgate.nettue.nl
The combination of hydrogen bonding, π-π stacking of the aromatic rings, and potential metal-ligand coordination can lead to the formation of complex, hierarchical structures such as nanofibers, gels, and liquid crystals. For instance, supramolecular polymers based on pyridinium-modified anthraquinone (B42736) and cucurbit researchgate.neturil have been developed for photocatalysis. These self-assembled systems demonstrate the potential for creating highly ordered and functional materials from pyridinone-based building blocks.
Role as Intermolecular Connectors in Material Architectures
There is currently no available research detailing the use of this compound as an intermolecular connector in the formation of material architectures. The potential for this compound to act as a ligand or building block in coordination polymers, metal-organic frameworks (MOFs), or supramolecular assemblies has not been explored in the accessible scientific literature. As such, there are no documented examples of materials where this compound facilitates the connection between molecular units to form extended structures.
Exploration in Electronic and Optoelectronic Devices
Similarly, the exploration of this compound in electronic and optoelectronic devices is not documented in existing research. There are no studies reporting on its synthesis for use in components such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Its electronic properties, such as its energy levels (HOMO/LUMO), charge carrier mobility, and photophysical characteristics, which are crucial for these applications, have not been reported.
Q & A
Q. What are the common synthetic routes for 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution of halogenated precursors. For example:
- Reduction : Hydrogenation of nitro-substituted intermediates (e.g., 5-nitropyridin-2(1H)-one derivatives) using Pd/C under H₂ in ethanol yields amino groups .
- Substitution : Chloro or bromo derivatives at the 5-position react with ammonia or amines under basic conditions (e.g., NaOH in ethanol/water) .
- Optimization : Temperature control (60–80°C) and solvent polarity (ethanol vs. DMF) significantly affect reaction kinetics and byproduct formation. Chromatographic purification (e.g., silica gel) is critical for isolating high-purity products .
Q. Table 1: Synthetic Methods and Conditions
| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | 5-Nitropyridin-2(1H)-one | H₂, Pd/C, EtOH, 70°C, 12h | 65–75 | ≥98% |
| Nucleophilic Substitution | 5-Chloropyridin-2(1H)-one | NH₃, NaOH, EtOH/H₂O, 80°C, 6h | 50–60 | ≥95% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry. The amino proton (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while pyridinone carbonyl (C=O) resonates at ~165 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 190.08 for C₁₀H₉N₃O) and fragmentation patterns .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?
- Methodological Answer : SAR studies focus on modifying substituents to enhance binding affinity:
- Amino Group : Protonation at physiological pH enables hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
- Pyridinone Core : Analogues with electron-withdrawing groups (e.g., Cl at C-3) improve stability and π-π stacking in hydrophobic pockets .
- Case Study : Pyridin-2(1H)-one hybrids with nitro or methoxy groups at C-3/C-4 show enhanced HIV-1 reverse transcriptase inhibition (IC₅₀ < 1 µM) .
Q. Table 2: Bioactivity of Analogues
| Substituent Position | Functional Group | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|
| C-5 | NH₂ | Tyrosine Kinase | 2.3 |
| C-3 | Cl | HIV-1 RT | 0.8 |
| C-4 | OCH₃ | Bacterial Topoisomerase | 5.1 |
Q. How can contradictory spectral or biological data be resolved during analysis?
- Methodological Answer :
- Spectral Conflicts : Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals in crowded NMR regions. For mass spectrometry discrepancies, compare isotopic patterns with theoretical simulations .
- Biological Variability : Replicate assays under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Example : A reported IC₅₀ variation (2–10 µM) for kinase inhibition was traced to buffer composition (Mg²+ concentration), resolved by using a uniform assay buffer .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., HIV-1 RT). The amino group forms hydrogen bonds with Asp113 and Lys103, while the pyridinone ring interacts via hydrophobic contacts .
- MD Simulations : GROMACS or AMBER simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol for HIV-1 RT) .
Experimental Design Considerations
Q. What strategies mitigate side reactions during alkylation or acylation of the amino group?
- Methodological Answer :
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to block the amino group during alkylation. Deprotect with TFA/water (95:5) .
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) minimize nucleophilic side reactions.
- Catalysis : Add KI (10 mol%) to enhance reactivity in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
